

Application Note: High-Resolution Gas Chromatographic Separation of C₉H₂₀ Isomers

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Compound of Interest

Compound Name: 3-Ethyl-2,4-dimethylpentane

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Introduction

Nonane (C₉H₂₀) and its 35 structural isomers are saturated hydrocarbons that are components of fuels and solvents and can be found as intermediates in various chemical processes. Due to their similar physicochemical properties, particularly their boiling points, the separation of these isomers presents a significant analytical challenge. High-resolution gas chromatography (GC) is the premier technique for the detailed analysis of such complex hydrocarbon mixtures. This application note provides a detailed protocol for the separation of C₉H₂₀ isomers using a non-polar stationary phase and presents Kovats retention indices to aid in isomer identification.

Principle of Separation

The separation of non-polar analytes like C₉H₂₀ isomers is most effectively achieved using a non-polar capillary column.^[1] The principle of "like dissolves like" governs the separation, where isomers are primarily separated based on their boiling points and molecular structure. Generally, for a given carbon number, branched isomers are more volatile (have lower boiling points) and therefore elute earlier than their straight-chain counterpart. The degree of branching also influences elution order, with more compact, highly branched isomers typically having shorter retention times.

To ensure accurate and reproducible identification of isomers across different instruments and laboratories, Kovats retention indices are utilized. The Kovats retention index converts retention times into system-independent constants by normalizing the retention time of an analyte to that of adjacent n-alkanes.[2]

Experimental Protocol

This protocol outlines a robust method for the separation of C₉H₂₀ isomers.

1. Instrumentation and Consumables:

- Gas Chromatograph (GC): A system equipped with a flame ionization detector (FID) and electronic pressure control.
- GC Column: A 100% dimethylpolysiloxane stationary phase column (e.g., DB-1, HP-1, Rtx-1).[3][4] A long column with a small internal diameter is recommended for high resolution (e.g., 60 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium or Hydrogen, high purity (99.999%).
- Gases for FID: Hydrogen and Air, high purity.
- Syringe: 10 µL GC syringe.
- Vials: 2 mL amber glass vials with PTFE-lined septa.
- Sample: A mixture of C₉H₂₀ isomers and a homologous series of n-alkanes (e.g., C₈ to C₁₂) for retention index calculation, dissolved in a volatile solvent like hexane.

2. GC Operating Conditions:

| Parameter | Recommended Setting |
|--------------------------|---------------------------------|
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 100:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | |
| Initial Temperature | 35 °C |
| Initial Hold Time | 15 min |
| Ramp Rate | 2 °C/min |
| Final Temperature | 200 °C |
| Final Hold Time | 10 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |

3. Sample Preparation:

- Prepare a standard mixture containing the C₉H₂₀ isomers of interest at a concentration of approximately 100 ppm each in hexane.
- Prepare a separate n-alkane standard mixture (C₈, C₉, C₁₀, C₁₁, C₁₂) at a similar concentration in hexane.

- For analysis, a co-injection of the isomer mix and the n-alkane standard is recommended for accurate retention index calculation.

4. Data Analysis: Calculation of Kovats Retention Indices

The Kovats Retention Index (I) for a temperature-programmed analysis is calculated using the following formula^[3]^[5]:

$$I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]$$

Where:

- n is the carbon number of the n-alkane eluting immediately before the analyte peak.
- t_x is the retention time of the analyte.
- t_n is the retention time of the n-alkane eluting immediately before the analyte.
- t_{n+1} is the retention time of the n-alkane eluting immediately after the analyte.

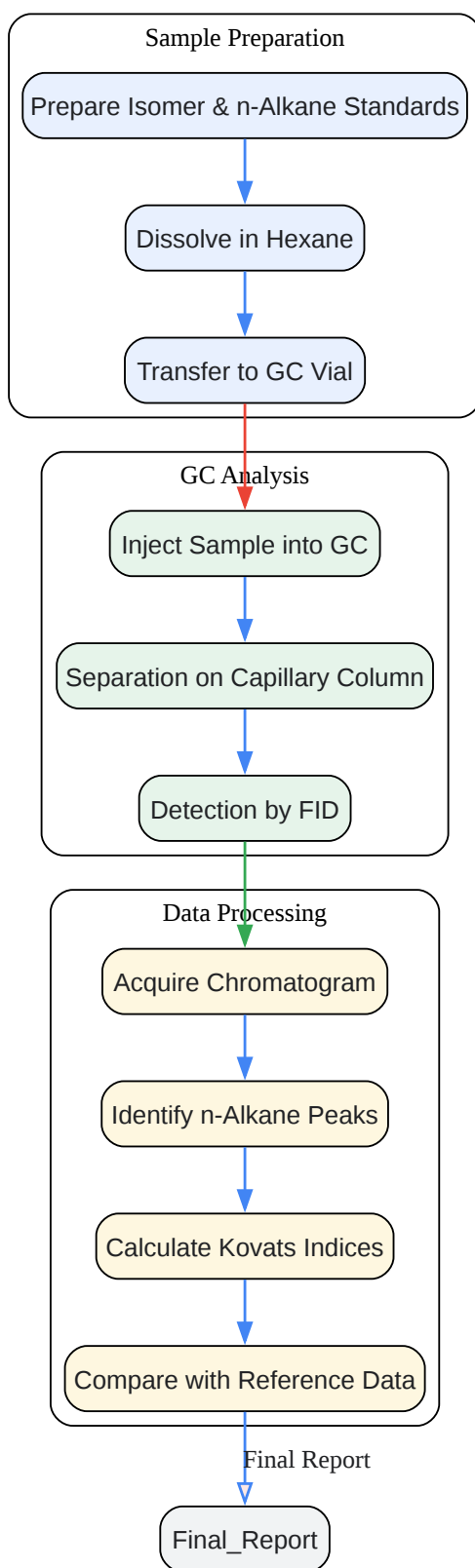
Data Presentation

The following table summarizes the Kovats retention indices for various C₉H₂₀ isomers on a 100% dimethylpolysiloxane stationary phase.^[5]

| Isomer Name | Kovats Retention Index (I) |
|-----------------------------|----------------------------|
| 2,2,4,4-Tetramethylpentane | 840 |
| 2,2,3,3-Tetramethylpentane | 857 |
| 2,3,3,4-Tetramethylpentane | 871 |
| 2,2,3,4-Tetramethylpentane | 874 |
| 2,3,4-Trimethylhexane | 875 |
| 2,2,5-Trimethylhexane | 878 |
| 2,4-Dimethyl-3-ethylpentane | 880 |
| 2,2,4-Trimethylhexane | 885 |
| 2,4,4-Trimethylhexane | 886 |
| 2,3,5-Trimethylhexane | 890 |
| 3,3-Diethylpentane | 891 |
| 3,3,4-Trimethylhexane | 893 |
| 2,2-Dimethylheptane | 895 |
| 2,3-Dimethyl-3-ethylpentane | 896 |
| 2,2,3-Trimethylhexane | 900 |
| n-Nonane | 900 |
| 2,3,3-Trimethylhexane | 903 |
| 2,3-Dimethylheptane | 908 |
| 2,4-Dimethylheptane | 912 |
| 3-Ethyl-2-methylhexane | 915 |
| 2,5-Dimethylheptane | 918 |
| 3,4-Dimethylheptane | 920 |
| 3,5-Dimethylheptane | 925 |

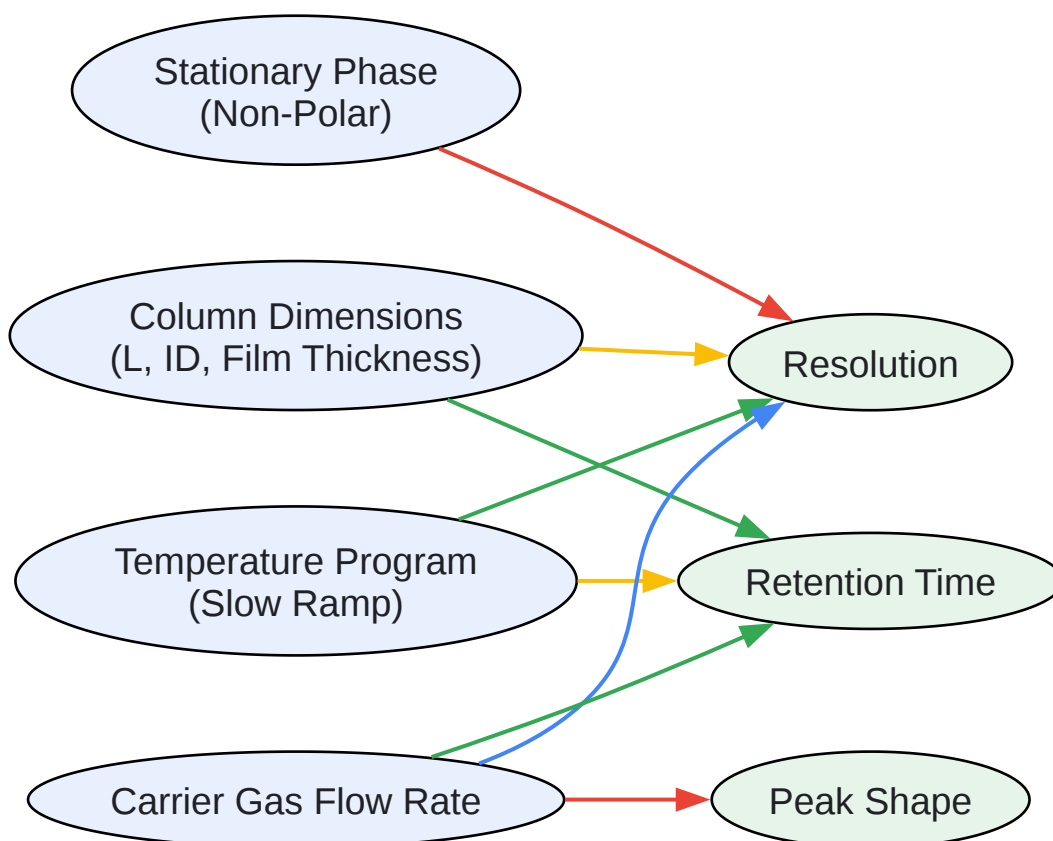
| | |
|---------------------|-----|
| 4-Ethylheptane | 927 |
| 3-Ethylheptane | 929 |
| 3,3-Dimethylheptane | 930 |
| 2,6-Dimethylheptane | 932 |
| 4,4-Dimethylheptane | 935 |
| 3-Methyloctane | 940 |
| 4-Methyloctane | 942 |
| 2-Methyloctane | 945 |

Visualizations



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Caption: Experimental workflow for the GC separation and identification of C₉H₂₀ isomers.



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Caption: Logical relationships between key GC parameters and separation outcomes for C₉H₂₀ isomers.

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